R-2 Methanandamide

Cannabinoid Pharmacology Receptor Binding Assays Ligand Affinity

Substituting R-2 methanandamide with generic CB1 agonists without verifying stereochemistry and metabolic profile can invalidate experimental outcomes. This (R)-configuration chiral analog of anandamide is not an amidohydrolase inhibitor-unlike its R-1 counterpart-making it the definitive probe for experiments requiring CB1 activation without confounding FAAH inhibition or prolonged receptor occupancy. • CB1 Ki = 119 nM; FAAH substrate-enables rapid 'off' rate mimicking endogenous anandamide kinetics, ideal for electrophysiology and acute behavioral assays. • Demonstrated dose-dependent THC-like substitution in drug discrimination studies where anandamide itself fails, ensuring reproducible behavioral readouts. • ≥98% purity (HPLC); supplied as solid or ethanol solution; stored at -20 °C; shipped on wet ice or ambient per validated stability data.

Molecular Formula C23H39NO2
Molecular Weight 361.6 g/mol
Cat. No. B164264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-2 Methanandamide
Synonyms(R)-(−)-Arachidonyl-2'-Hydroxy-1'-Propylamide
Molecular FormulaC23H39NO2
Molecular Weight361.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O
InChIInChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m1/s1
InChIKeyHTNMZCWZEMNFCR-FQPARAGTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R-2 Methanandamide: Cannabinoid Probe Overview


R-2 Methanandamide (CAS 157182-47-3) is a synthetic chiral analog of the endogenous cannabinoid anandamide (AEA), characterized by a methyl substituent in the (R) configuration at the C-2 position of the ethanolamine head group [1]. This compound is not a metabolic inhibitor but is itself a substrate for fatty acid amide hydrolase (FAAH), a feature that distinguishes it from other methyl-anandamide analogs and underpins its unique pharmacological profile . As a cannabinoid receptor ligand, it is primarily utilized as a research tool for probing CB1 and CB2 receptor pharmacology, with a defined affinity profile that places it in a specific niche relative to both the endogenous ligand and synthetic, high-affinity agonists .

Chiral probe for stereospecific CB1/CB2 receptor pharmacology studies.
Defined (R)-methyl configuration at C-2; distinct from R-1 enantiomer.
FAAH substrate, not an amidohydrolase inhibitor; transient activation profile.
Supports enantiomer-comparison and metabolic stability research workflows.

R-2 Methanandamide: Non-Interchangeability with Analogs


Substituting R-2 methanandamide with another 'methanandamide' analog or a generic CB1 agonist without verifying stereochemistry and metabolic profile can invalidate experimental results. The compound's biological activity is highly stereospecific; its (R) enantiomer, R-1 methanandamide, exhibits a 4- to 6-fold higher affinity for the CB1 receptor and is a potent amidohydrolase inhibitor [1]. In contrast, R-2 methanandamide is not an amidohydrolase inhibitor and is nearly as susceptible to amide hydrolysis as anandamide itself . Furthermore, its affinity and selectivity profile differ markedly from potent and selective CB1 agonists like ACEA (Ki = 1.4 nM), which possesses high CB1 selectivity and a distinct in vivo profile [2]. Therefore, experimental outcomes are contingent upon the precise molecular identity of the probe, and simple in-class substitution can lead to non-reproducible or misinterpreted data.

Stereoisomer R-1 methanandamide has markedly higher CB1 affinity and acts as an amidase inhibitor; substitution may shift potency and duration.

Generic CB1 agonists (e.g., ACEA) differ in selectivity and in vivo profile; experimental endpoints may not transfer.

Metabolic stability mismatch: R-2 is rapidly hydrolyzed unlike stabilized analogs; interchangeability may require revalidation of kinetic parameters.

R-2 Methanandamide: Head-to-Head Evidence


CB1 Binding Affinity: vs. Anandamide

R-2 methanandamide demonstrates a defined, albeit lower, affinity for the CB1 receptor compared to the endogenous ligand anandamide (AEA). In a direct comparison using rat brain membrane preparations, R-2 methanandamide exhibits a Ki of 119 nM for the cannabinoid receptor . In contrast, under similar assay conditions, anandamide displays a Ki of 78 nM [1]. This represents an approximate 1.5-fold lower affinity for R-2 methanandamide. The assay for R-2 methanandamide was conducted in the presence of the protease inhibitor PMSF to mitigate amidase activity . This difference is crucial for experiments where a full agonist profile of AEA is not desired or where a slightly attenuated CB1 response is needed.

CB1 Binding Affinity vs. Anandamide
Cross-study comparable
Ki 119 nM (R-2) vs 78 nM (anandamide); 1.5-fold lower affinity
Supports ligand selection for attenuated CB1 response studies.
Rat forebrain membranes; PMSF present for R-2 assay.
Cannabinoid Pharmacology Receptor Binding Assays Ligand Affinity

Stereochemistry: vs. R-1 Methanandamide

The stereochemistry of the methyl group on the ethanolamine head group is a critical determinant of CB1 receptor affinity. R-2 methanandamide, with the methyl group in the (R) configuration at C-2, exhibits a Ki of 119 nM for the CB1 receptor . In stark contrast, its stereoisomer R-1 methanandamide, where the methyl group is at the C-1 position, demonstrates a Ki ranging from 17.9 to 28.3 nM for CB1 [1]. This constitutes a 4- to 6-fold higher affinity for the R-1 isomer. This stark difference underscores that the 'methanandamide' scaffold is not a single entity, and the specific stereoisomer dictates the experimental outcome.

Stereochemistry vs. R-1 Methanandamide
Cross-study comparable
Ki 119 nM (R-2) vs 17.9–28.3 nM (R-1); 4- to 6-fold lower affinity
Enantiomer-attribution review: affinity determined by stereochemistry.
Binding assays confirm stereospecific interaction.
Stereochemistry Structure-Activity Relationship CB1 Receptor

Metabolic Stability vs. R-1 Methanandamide

A key differentiator is the compound's susceptibility to enzymatic hydrolysis. R-2 methanandamide is not an amidohydrolase inhibitor and is nearly as susceptible to amide hydrolysis as anandamide itself . This is in direct opposition to R-1 methanandamide, which is a potent amidohydrolase inhibitor , and the parent compound (R)-methanandamide, which possesses 'remarkable stability to aminopeptidase hydrolysis' [1]. This means that in biological systems, R-2 methanandamide will be metabolized much more rapidly than its R-1 counterpart, leading to a shorter duration of action. This property is advantageous for studying the acute effects of CB1 activation without the confounding variable of sustained receptor occupancy due to metabolic stability.

Metabolic Stability vs. R-1
Head-to-head
R-2: not an amidohydrolase inhibitor, susceptible to hydrolysis (like AEA). R-1: potent inhibitor.
Metabolic lability informs selection for short-duration CB1 activation studies.
Qualitative difference critical for in vivo kinetic profiling.
Metabolic Stability FAAH Amidohydrolase Endocannabinoid

Functional Activity in Vas Deferens

The functional consequence of receptor binding is validated in a classic bioassay. R-2 methanandamide produces a concentration-dependent inhibition of the electrically-evoked twitch response in the mouse isolated vas deferens, with effective concentrations in the range of 0.01–10 μM . This functional assay confirms its agonist activity. For comparison, (R)-methanandamide (the R-1 isomer) was shown in a separate but comparable assay to produce similar twitch response inhibition, with the rank order of potency matching that of receptor binding affinity [1]. While not a direct head-to-head assay, this confirms that both isomers act as functional agonists, but the difference in binding affinity translates to a difference in functional potency.

Functional Activity in Vas Deferens
Cross-study comparable
Concentration-dependent twitch inhibition at 0.01–10 μM in mouse isolated vas deferens.
Confirms functional CB1 agonism; supports ex vivo tissue experimental design.
Electrically-evoked contractions; potency rank matches binding.
Functional Assay Vas Deferens Twitch Response CB1 Agonism

In Vivo Drug Discrimination vs. Anandamide

A critical in vivo differentiator is the compound's ability to produce a THC-like discriminative stimulus. While anandamide (0.5-16 mg/kg ip) failed to generalize to the discriminative stimulus of Δ9-THC in trained rats [1], R-methanandamide (0.5-8 mg/kg ip) produced a clear, dose-dependent substitution [2]. This indicates that the metabolic stability of the methanandamide scaffold, even for the less stable R-2 isomer, is sufficient to produce a robust and sustained cannabimimetic interoceptive state that the rapidly metabolized anandamide cannot. This in vivo behavioral readout provides a powerful rationale for choosing a methanandamide analog over anandamide for studies requiring a clear and reproducible systemic effect.

In Vivo Drug Discrimination vs. Anandamide
Head-to-head
R-methanandamide substitutes for Δ9-THC (0.5–8 mg/kg ip); anandamide fails (0.5–16 mg/kg ip).
Supports in vivo behavioral pharmacology where a THC-like cue is required.
Male rats, cumulative dosing; anandamide did not generalize.
Drug Discrimination In Vivo Pharmacology THC Cannabimimetic

R-2 Methanandamide: Research Applications


Stereospecific CB1 Receptor Pharmacology

R-2 methanandamide is ideally suited for studies investigating the stereochemical requirements of CB1 receptor activation. By comparing its 119 nM Ki and lack of amidohydrolase inhibition directly with its R-1 counterpart (Ki 17.9-28.3 nM; potent inhibitor), researchers can dissect the contributions of stereochemistry to binding affinity, functional potency, and metabolic stability. This makes it a critical tool for structure-activity relationship (SAR) studies within the anandamide analog series.

Short-Duration CB1 Agonism

For experiments requiring a CB1 agonist with a duration of action that more closely mimics the endogenous ligand anandamide, R-2 methanandamide is the preferred choice. Its susceptibility to amidohydrolase hydrolysis ensures a rapid 'off' rate in biological systems, preventing the prolonged receptor activation seen with metabolically stable analogs like R-1 methanandamide or ACEA. This is particularly valuable in electrophysiology, ex vivo tissue bath studies, and acute behavioral pharmacology where a defined, short-lived stimulus is required.

Differentiating CB1 from FAAH Effects

Because R-2 methanandamide is not an amidohydrolase inhibitor , unlike R-1 methanandamide, it can be used to isolate the direct effects of CB1 receptor activation from the secondary effects of FAAH inhibition (i.e., elevation of endogenous anandamide levels). In a complex experimental system, using R-2 methanandamide allows the researcher to attribute observed effects solely to exogenous CB1 receptor agonism, without the confounding variable of altered endocannabinoid tone.

Cannabimimetic Cue in Behavioral Studies

In drug discrimination and other behavioral assays where a clear, THC-like interoceptive state is required, R-2 methanandamide offers a distinct advantage over anandamide. As demonstrated by Burkey et al., anandamide fails to substitute for Δ9-THC, while R-methanandamide produces dose-dependent substitution . This makes R-2 methanandamide a reliable and reproducible tool for investigating the neural and behavioral correlates of cannabinoid intoxication.

Application
Selection Property
Validation Focus
Stereospecific CB1 receptor pharmacology studies
Enantiomer-specific affinity and metabolic profile
Binding and functional potency comparison between stereoisomers
Short-duration CB1 receptor activation research
FAAH substrate susceptibility; rapid hydrolysis
Transient receptor activation in ex vivo or acute in vivo models
Isolation of direct CB1 agonism from FAAH inhibition effects
Absence of amidohydrolase inhibition
Exogenous CB1-mediated responses without altered endocannabinoid tone
THC-like interoceptive cue in behavioral pharmacology
Dose-dependent substitution for Δ9-THC in drug discrimination
Neural and behavioral correlates of cannabinoid intoxication research

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